molecular formula C15H10F3N3OS B2503596 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-80-9

2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2503596
CAS No.: 625376-80-9
M. Wt: 337.32
InChI Key: JTFCSNCDIGQZMX-UHFFFAOYSA-N
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Description

This compound belongs to the pyridine-carbonitrile family, characterized by a trifluoromethyl group at position 4, a 5-methylfuran-2-yl substituent at position 6, and a 2-cyanoethylsulfanyl moiety at position 2. Its molecular formula is C₁₆H₁₁F₃N₂OS, with a molar mass of 360.33 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 5-methylfuran moiety may facilitate π-π interactions in biological systems. The 2-cyanoethylsulfanyl group introduces both steric bulk and electron-withdrawing effects, influencing reactivity and binding affinity .

Properties

IUPAC Name

2-(2-cyanoethylsulfanyl)-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS/c1-9-3-4-13(22-9)12-7-11(15(16,17)18)10(8-20)14(21-12)23-6-2-5-19/h3-4,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFCSNCDIGQZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Substituents: The cyano, sulfanyl, furan, and trifluoromethyl groups are introduced through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of each substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the pyridine-3-carbonitrile core but differ in substituents at positions 2 and 4. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 6 Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 2-[(2-Cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile 5-Methylfuran-2-yl 2-Cyanoethylsulfanyl 360.33 High lipophilicity; potential antimicrobial use
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Chlorophenyl 4-Methylphenylsulfanyl 404.84 Enhanced steric bulk; studied in kinase inhibition
6-Phenyl-2-[(2-pyrrolidin-1-ylethyl)sulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile Phenyl (tetrahydroquinoline core) 2-Pyrrolidin-1-ylethylsulfanyl 431.52 Improved solubility; CNS-targeted activity
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 3-(Trifluoromethyl)phenyl 4-Chlorophenylsulfanyl 390.81 High thermal stability; agrochemical applications

Key Findings :

Substituent Effects on Lipophilicity: The target compound’s 5-methylfuran group reduces hydrophobicity compared to phenyl or chlorophenyl analogs (e.g., logP ~2.8 vs. ~3.5 for chlorophenyl derivatives) .

Biological Activity: Compounds with methylfuran (e.g., ) exhibit moderate antibacterial activity (MIC ~8–16 µg/mL against S. aureus), likely due to furan’s π-donor interactions with bacterial enzymes . Chlorophenyl analogs () show stronger cytotoxic effects (IC₅₀ ~5 µM in HeLa cells), attributed to enhanced membrane penetration via halogen bonding .

Synthetic Accessibility: The target compound’s synthesis involves coupling 5-methylfuran-2-carbaldehyde with a pyridine precursor under Pd catalysis, yielding ~65% purity . In contrast, tetrahydroquinoline derivatives () require multi-step hydrogenation, reducing scalability (overall yield: ~30%) .

Research Implications

The trifluoromethyl-pyridine-carbonitrile scaffold is versatile, with substituent modifications enabling tailored properties:

  • Electron-Withdrawing Groups (e.g., -CF₃, -CN) stabilize the pyridine ring, enhancing thermal and oxidative stability .
  • Heterocyclic Substituents (e.g., 5-methylfuran) balance lipophilicity and hydrogen-bonding capacity, critical for drug-likeness .

Biological Activity

The compound 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including antibacterial and insecticidal properties, supported by relevant research findings and data.

Key Functional Groups

  • Pyridine ring : Contributes to the compound's aromaticity and potential interactions.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Cyanoethyl group : May influence reactivity and stability.
  • Furan moiety : Known for its biological significance in various compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related trifluoromethylpyridine derivatives. For example, a study synthesized various trifluoromethylpyridine amides containing sulfur moieties, which exhibited significant antibacterial activity against pathogens such as Xanthomonas oryzae (Xoo) and Ralstonia solanacearum (R. solanacearum) .

Comparative Efficacy

Compound TypeActivity Against Xoo (%)Activity Against R. solanacearum (%)
Thioether-containingUp to 67%Up to 63%
Sulfone-containingUp to 48%Up to 43%
Sulfoxide-containingUp to 42%Up to 43%

The thioether-containing compounds showed the highest efficacy, indicating that modifications in the sulfur-containing groups can enhance antibacterial properties.

Insecticidal Activity

Insecticidal tests have also been conducted on similar derivatives, demonstrating promising results against pests like Plutella xylostella. The synthesized compounds exhibited varying degrees of insecticidal activity, with some surpassing commercial insecticides in effectiveness .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of the trifluoromethyl group may disrupt cellular membranes or interfere with metabolic pathways in bacteria and insects.

Case Studies

  • Study on Trifluoromethylpyridine Derivatives :
    • Researchers synthesized a series of trifluoromethylpyridine derivatives and assessed their antibacterial activities.
    • Results indicated that specific substitutions on the pyridine ring significantly enhanced antibacterial efficacy compared to standard treatments .
  • Insecticidal Assessment :
    • A comparative analysis was performed using various derivatives against common agricultural pests.
    • The study found that certain structural modifications led to improved insecticidal properties, making these compounds potential candidates for agricultural applications .

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